molecular formula C10H7Br2NO B1420239 5,8-Dibromo-6-methoxyquinoline CAS No. 1187386-37-3

5,8-Dibromo-6-methoxyquinoline

Cat. No. B1420239
M. Wt: 316.98 g/mol
InChI Key: WMNDQHFHVXYHJT-UHFFFAOYSA-N
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Description

5,8-Dibromo-6-methoxyquinoline is an organic compound with the molecular formula C10H7Br2NO . It has an average mass of 316.977 Da and a monoisotopic mass of 314.889435 Da . It is also known by other names such as 5,8-Dibrom-6-methoxychinolin in German, 5,8-Dibromo-6-méthoxyquinoléine in French, and Sivelestat .


Molecular Structure Analysis

The molecular structure of 5,8-Dibromo-6-methoxyquinoline includes a total of 22 bonds. There are 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ether, and 1 Pyridine .


Physical And Chemical Properties Analysis

5,8-Dibromo-6-methoxyquinoline has a molecular weight of 316.98 . The InChI code for this compound is 1S/C10H7Br2NO/c1-14-8-5-7(11)10-6(9(8)12)3-2-4-13-10/h2-5H,1H3 and the InChI key is WMNDQHFHVXYHJT-UHFFFAOYSA-N .

Scientific Research Applications

Chemosensor for Metal Ions

5,8-Dibromo-6-methoxyquinoline derivatives have shown potential as chemosensors. For example, a related compound, 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, demonstrates selective response to Cd^2+ ions, indicating its utility in detecting cadmium concentrations in various contexts such as waste effluent streams and food products (Prodi et al., 2001).

Synthesis of Brominated Methoxyquinolines

The synthesis of brominated methoxyquinolines, including compounds similar to 5,8-Dibromo-6-methoxyquinoline, is significant in organic chemistry. These methods enable the preparation of various polyfunctional brominated methoxyquinolines, useful in multiple chemical applications (Çakmak & Ökten, 2017).

Photophysical Properties

Studies on related quinoline compounds, such as 6-methoxyquinoline, have revealed insights into their photophysical properties. These studies, focusing on aspects like fluorescence in different media, are critical for understanding the behavior of these compounds under various conditions, which can be essential for applications in materials science and photophysical research (Schulman et al., 1974).

Quinoline Derivatives in Drug Design

Although specific information on 5,8-Dibromo-6-methoxyquinoline in drug design was not found, research on related compounds, like 6,7-bis(1-aziridinyl)-5,8-quinazolinedione, has demonstrated significant antitumoral effects in experimental models. This suggests potential applications of quinoline derivatives in pharmaceutical research (Renault et al., 1983).

Fluorescence Sensing Applications

Quinoline derivatives exhibit unique fluorescence properties, which can be used for sensing applications. For instance, the fluorescence quenching of 6-methoxyquinoline is studied for sensing chloride ion in aqueous media, suggesting potential for environmental monitoring and analytical chemistry applications (Mehata & Tripathi, 2002).

properties

IUPAC Name

5,8-dibromo-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2NO/c1-14-8-5-7(11)10-6(9(8)12)3-2-4-13-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNDQHFHVXYHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1Br)C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675372
Record name 5,8-Dibromo-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dibromo-6-methoxyquinoline

CAS RN

1187386-37-3
Record name 5,8-Dibromo-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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